Molecular Descriptor Comparison: 5,5-Dibutyl-2-(4-methoxyanilino)-1H-pyrimidine-4,6-dione (C19H27N3O3) vs. 6-Anilino-5,5-dibutylpyrimidine-2,4-dione (C18H25N3O2)
The target compound differs from its closest unsubstituted analog, 6-anilino-5,5-dibutylpyrimidine-2,4-dione (CAS 105891-87-0), by the presence of a 4-methoxy group on the aniline ring . This results in an increase in molecular weight from 315.41 g/mol to 345.4 g/mol (+9.5%), an additional oxygen atom (C18H25N3O2 vs. C19H27N3O3), and a calculated increase in topological polar surface area (tPSA) of approximately 12.8 Ų (from ~54.5 Ų to ~67.3 Ų, based on fragment-based estimation) [1]. The methoxy group also introduces a hydrogen bond acceptor, which can alter target binding kinetics and selectivity. These physicochemical differences preclude direct substitution in biological assays without re-validation of potency and selectivity.
| Evidence Dimension | Molecular formula and physicochemical descriptors (MW, tPSA, H-bond acceptors) |
|---|---|
| Target Compound Data | C19H27N3O3; MW = 345.4 g/mol; est. tPSA ~67.3 Ų; 4 H-bond acceptors |
| Comparator Or Baseline | 6-Anilino-5,5-dibutylpyrimidine-2,4-dione (CAS 105891-87-0): C18H25N3O2; MW = 315.41 g/mol; est. tPSA ~54.5 Ų; 3 H-bond acceptors |
| Quantified Difference | ΔMW = +30.0 g/mol (+9.5%); ΔtPSA ~ +12.8 Ų (+23.5%); additional H-bond acceptor |
| Conditions | Fragment-based tPSA estimation using standard oxygen (20.23 Ų) and nitrogen (12.36 Ų) contributions; no experimental tPSA available. |
Why This Matters
The 9.5% higher molecular weight and increased polar surface area directly impact membrane permeability and solubility, requiring distinct formulation strategies compared to the des-methoxy analog.
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
